N-ethyl-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-ethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-2-12-11(14)9-3-4-10-8(7-9)5-6-13-10/h3-7,13H,2H2,1H3,(H,12,14) |
InChI Key |
KNYFKLKMPFLKMK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence indole derivatives' solubility, stability, and bioactivity. Key analogs are compared below:
Key Observations :
- Alkyl Chain Length : The ethyl group in N-ethyl-1H-indole-5-carboxamide balances lipophilicity and steric effects better than methyl (smaller) or isopropyl (bulkier) groups, which may influence receptor binding .
- Polar Groups : Carboxylic acid derivatives (e.g., 7-methoxy-1H-indole-3-carboxylic acid) exhibit higher polarity and melting points (~200°C) due to hydrogen bonding, unlike carboxamides .
- Fluorine Substituents : Fluorination at the 5-position (as in ) enhances electronegativity and bioavailability but requires high-temperature synthesis (~150–190°C), leading to low yields (6–37%) .
Pharmacological Implications
- Bioactivity Trends : N-substituted carboxamides often show improved pharmacokinetic profiles over carboxylic acids. For example, N-methoxy-N-methyl-1H-indole-5-carboxamide (CAS 1056442-76-2) has a molecular weight of 204.23 and may act as a prodrug or metabolic stabilizer .
- Steric Effects : Bulky substituents (e.g., isopropyl in ) may hinder target engagement, whereas ethyl groups offer a favorable balance for receptor interactions .
Preparation Methods
Functional Group Interconversion
Hydrolysis of the ester group in ethyl 5-nitroindole-2-carboxylate using sodium hydroxide yields 5-nitroindole-2-carboxylic acid. Subsequent reduction of the nitro group with iron in acetic acid produces 5-aminoindole-2-carboxylic acid, which is acylated with ethylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA). While this method provides precise control over substitution, the final alkylation of the indole nitrogen introduces synthetic complexity.
Coupling of Prefunctionalized Indole Intermediates
A modular approach involves coupling pre-synthesized indole fragments with ethylamine. Ethyl 5-chloroindole-2-carboxylate, prepared via Friedel-Crafts acylation of indole with acetyl chloride, serves as a versatile intermediate.
Nucleophilic Aromatic Substitution
Treatment of 5-chloro-1-ethylindole with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 150°C replaces the chloride with a nitrile group. Acidic hydrolysis of the nitrile (H₂SO₄, H₂O) yields 5-carboxy-1-ethylindole, which is coupled with ethylamine using BOP reagent. This method achieves moderate yields (45–60%) but requires harsh conditions for nitrile hydrolysis.
Microwave-Assisted Amidation
Microwave irradiation enhances the coupling efficiency between 5-carboxy-1-ethylindole and ethylamine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the reaction completes within 10 minutes at 100°C, achieving yields of 78%.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the aforementioned methods:
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Substitution | 1-Ethylindole | HNO₃, Ac₂O; H₂/Pd-C; AcCl | 35–50 | Simple reagents | Low regioselectivity |
| Hemetsberger-Knittel | 4-Nitrobenzaldehyde | Methyl 2-azidoacetate; BOP, DIPEA | 40–55 | Precise substitution control | Multi-step synthesis |
| Palladium Carbonylation | 5-Bromo-1-ethylindole | CO, Pd(OAc)₂, HMDS | 60–70 | Single-step conversion | High-pressure equipment required |
| Microwave Amidation | 5-Carboxy-1-ethylindole | EDC, HOBt, microwave | 70–78 | Rapid reaction time | Specialized instrumentation needed |
Mechanistic Insights and Optimization Strategies
Role of BOP in Amide Coupling
BOP reagent activates the carboxylic acid via formation of an active ester intermediate, facilitating nucleophilic attack by ethylamine. The use of DIPEA ensures deprotonation of the amine, enhancing reactivity. Side reactions, such as oxazole formation, are minimized by maintaining low temperatures (0–5°C) during coupling.
Q & A
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